4-Chloro-6-methylthieno[3,2-d]pyrimidine
Overview
Description
4-Chloro-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines It is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-chloropyrimidine with 2-chloro-3-methylthiophene in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiophene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-methylthieno[3,2-d]pyrimidine, while oxidation can produce this compound sulfone.
Scientific Research Applications
4-Chloro-6-methylthieno[3,2-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- 4-Chloro-6-methylthieno[2,3-d]pyrimidine
- 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Comparison: 4-Chloro-6-methylthieno[3,2-d]pyrimidine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities. These differences make it a valuable compound for targeted research and development in various fields.
Properties
IUPAC Name |
4-chloro-6-methylthieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFKTBGQKWYJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546645 | |
Record name | 4-Chloro-6-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108134-22-1 | |
Record name | 4-Chloro-6-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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